5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide
Description
Chemical Structure and Key Features
The compound 5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide is a heterocyclic organic molecule featuring:
- A thiophene-2-carboxamide backbone substituted with a chlorine atom at the 5-position.
- A 1,2,4-triazole ring fused with a pyridine moiety (pyridin-2-yl group) at the 3-position and a methyl group at the 4-position.
- An ethyl linker bridging the triazole and thiophene-carboxamide groups.
Properties
IUPAC Name |
5-chloro-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-20-13(10-4-2-3-7-17-10)19-21(15(20)23)9-8-18-14(22)11-5-6-12(16)24-11/h2-7H,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMNLBGTUJPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots, making it a potential therapeutic agent for thromboembolic diseases.
Mode of Action
The compound acts as a direct inhibitor of factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots.
Biochemical Pathways
The compound affects the coagulation cascade , a biochemical pathway that leads to blood clot formation. Normally, factor Xa catalyzes the conversion of prothrombin to thrombin. Thrombin then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation. By inhibiting factor Xa, the compound disrupts this pathway, reducing the formation of blood clots.
Result of Action
The primary result of the compound’s action is the reduction of blood clot formation . This can help prevent thromboembolic diseases, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral vascular disease, pulmonary embolism, and deep venous thrombosis.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action
Biological Activity
5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide, with CAS number 1396882-03-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 363.8 g/mol. The structure features a thiophene ring, a triazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1396882-03-3 |
| Molecular Formula | C₁₅H₁₄ClN₅O₂S |
| Molecular Weight | 363.8 g/mol |
Antimicrobial Properties
Recent studies indicate that compounds similar to 5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide exhibit significant antimicrobial activity. For instance, derivatives containing the triazole ring have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research has demonstrated that pyrazole and triazole derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For example, compounds with similar structures have been found to act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Anti-inflammatory Effects
Inflammation is a common pathway in various diseases, including cancer and autoimmune disorders. Compounds with thiophene and triazole functionalities have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Neuroprotective Properties
Emerging evidence suggests that certain derivatives may possess neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems indicates potential applications in treating neurodegenerative diseases .
Study on Antimicrobial Activity
In a study published in 2021, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study on Anticancer Effects
A recent investigation focused on the antiproliferative activity of substituted triazoles against various cancer cell lines. The study revealed that compounds with the triazole moiety significantly inhibited cell growth in colorectal and breast cancer models, suggesting a promising avenue for further development .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide exhibit promising antimicrobial properties. The triazole moiety is known for its efficacy against various bacterial strains and fungi. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of resistant strains of bacteria, making them candidates for developing new antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Similar triazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells. Research is ongoing to explore its efficacy in combination therapies with existing chemotherapeutics to enhance overall treatment outcomes .
Enzyme Inhibition
5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide may act as an inhibitor for specific enzymes involved in disease pathways. For example, it could inhibit enzymes that play a role in cancer metabolism or bacterial resistance mechanisms. This property opens avenues for drug development targeting specific diseases .
Fungicide Development
The compound's triazole structure is analogous to several known fungicides. Research has suggested that it may exhibit fungicidal properties against common plant pathogens. Field trials are necessary to evaluate its effectiveness in crop protection and its potential as a sustainable alternative to existing fungicides .
Plant Growth Regulation
Preliminary studies indicate that compounds with similar structures can influence plant growth and development. This includes promoting root growth or enhancing stress resistance in plants. Such applications could lead to improved agricultural yields and sustainability practices .
Synthesis of Novel Materials
The unique chemical properties of 5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide allow for its use in synthesizing novel materials with specific functionalities. For instance, it can serve as a precursor for creating polymers or nanomaterials with tailored properties for electronics or catalysis applications .
Photovoltaic Applications
Research into organic photovoltaics has identified compounds similar to this one as potential candidates for light-harvesting materials due to their electronic properties. Their ability to absorb light and convert it into energy could lead to advancements in solar energy technologies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two analogs, highlighting structural variations and their implications:
Key Observations
Structural Flexibility :
- The target compound’s pyridin-2-yl group on the triazole ring distinguishes it from Compound A (cyclopropyl-phenyl) and Compound B (pyrazole-pyridine). This variation may influence binding affinity in biological targets due to differences in π-π stacking and hydrogen bonding .
- The methyl group on the triazole ring in the target compound could enhance metabolic stability compared to the cyclopropyl group in Compound A, which may introduce steric hindrance .
Compound B’s pyrazole-pyridine motif is linked to neuroprotective activity, suggesting that the target compound’s pyridine-triazole system might be optimized for central nervous system (CNS) targeting .
Research Findings and Data Gaps
- Spectroscopic Data : While NMR and UV data for related triazole-thiophene hybrids are available (e.g., Compound A ), the target compound’s full spectroscopic profile remains unpublished.
- Crystallographic Studies : Tools like SHELXL (used for small-molecule refinement ) could resolve its 3D structure, aiding in docking studies.
- Toxicity Data: No Toxics Release Inventory (TRI) data were found for this compound, unlike industrial-scale analogs (e.g., zinc/lead compounds in TRI reports ).
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene-2-carboxamide core. A common route includes:
- Chlorination of thiophene-2-carboxylic acid derivatives.
- Amidation with a triazole-containing amine precursor (e.g., via coupling agents like EDCI or HOBt).
- Cyclization to form the 1,2,4-triazolone ring . Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (reflux for cyclization steps), and purification via column chromatography or recrystallization (ethanol/water mixtures yield 76–80% purity) .
Q. Which spectroscopic techniques are critical for structural validation, and what key peaks confirm the target structure?
- NMR : The carboxamide proton (NH) appears as a singlet at δ 10.2–10.8 ppm. Pyridine protons resonate as multiplets at δ 7.5–8.5 ppm, while thiophene protons show characteristic splitting at δ 6.8–7.2 ppm .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-Cl (750–800 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 381.3 [M+H]⁺) and fragmentation patterns validate the molecular formula .
Q. What in vitro assays are commonly used to assess its biological activity?
Standard assays include:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
Single-crystal X-ray diffraction (employing SHELXL ) reveals:
- Planarity of the triazolone-pyridine system (dihedral angle <5°).
- Intramolecular hydrogen bonds (e.g., N–H⋯O=C) stabilizing the structure . Challenges : Disorder in flexible substituents (e.g., ethyl linkers) requires anisotropic displacement parameter (ADP) refinement and constraints. SHELXPRO or WinGX is used to handle twinning or partial occupancy issues .
Q. What computational strategies predict structure-activity relationships (SAR) for optimizing bioactivity?
- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinase ATP-binding pockets) identifies critical interactions (e.g., hydrogen bonds with pyridine-N, hydrophobic contacts with thiophene-Cl) .
- QSAR Models : CoMFA/CoMSIA analysis correlates electronic descriptors (e.g., Cl-substituent’s Hammett σ) with antimicrobial potency .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .
Q. How do competing reaction pathways affect byproduct formation during synthesis, and how are these mitigated?
Common byproducts include:
- Incomplete Cyclization : Unreacted intermediates detected via TLC (Rf = 0.3 vs. 0.6 for product). Mitigated by extended reaction times (12–24 hr) .
- Oxidation of Thiophene : Sulfoxide formation under aerobic conditions. Controlled by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT) .
- Cross-Coupling : Ullmann-type coupling of pyridine with halides, minimized via Pd-free conditions .
Q. What mechanistic insights explain its selective cytotoxicity in cancer cells?
Proposed mechanisms:
- ROS Induction : Thiophene-Cl enhances reactive oxygen species (ROS) generation, triggering apoptosis (confirmed by flow cytometry with DCFH-DA probe) .
- Topoisomerase Inhibition : Triazolone moiety intercalates DNA, inhibiting Topo-I activity (IC₅₀ = 1.2 μM in gel electrophoresis assays) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
